

Handling and disposal of 1-**odo**-2-methylpropane safely

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-odo-2-methylpropane*

Cat. No.: *B147064*

[Get Quote](#)

Technical Support Center: **1-odo-2-methylpropane**

This guide provides comprehensive safety protocols, troubleshooting advice, and experimental guidelines for researchers, scientists, and drug development professionals working with **1-odo-2-methylpropane** (also known as isobutyl iodide).

Summary of Physical and Chemical Properties

The following table summarizes key quantitative data for **1-odo-2-methylpropane**.

Property	Value	Citations
CAS Number	513-38-2	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₉ I	[4] [5] [6]
Molecular Weight	184.02 g/mol	[2] [3] [4] [7]
Appearance	Colorless to light orange/brown or pink liquid; may discolor in air.	[1] [2]
Boiling Point	120-121 °C	[2] [3] [5] [8]
Melting Point	-93 °C	[5] [9]
Density	~1.60 g/mL at 20-25 °C	[2] [3] [5]
Flash Point	13 °C (55.4 °F) - Closed Cup	[3] [5]
Vapor Pressure	18.6 - 20 mmHg at 20-25 °C	[2] [3] [5]
Vapor Density	6.0 (vs. air)	[2] [3] [5]
Solubility	Insoluble in water. Miscible with alcohol and ether.	[2] [3] [8]
Refractive Index	~1.496 - 1.50 at 20 °C	[3] [8] [9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and disposal of **1-iodo-2-methylpropane**.

Q1: What are the primary hazards associated with **1-iodo-2-methylpropane**?

A1: **1-Iodo-2-methylpropane** is classified as a hazardous chemical.[\[1\]](#) Its primary hazards are:

- Flammability: It is a highly flammable liquid and vapor, with a low flash point.[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#) Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[\[1\]](#)[\[2\]](#)

- Health Hazards: It is harmful if inhaled, causing respiratory irritation.[1][2][7] It also causes skin irritation and serious eye irritation.[1][7][8]
- Instability: The compound is sensitive to light and may discolor upon exposure.[7][10]

Q2: What personal protective equipment (PPE) is required for handling this chemical?

A2: When handling **1-iodo-2-methylpropane**, the following PPE is mandatory:

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][8]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2][7]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK) is necessary.[3][10]

Q3: How should I properly store **1-iodo-2-methylpropane**?

A3: Proper storage is crucial to maintain chemical stability and prevent accidents.

- Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a "flammables area".[1][2]
- Keep away from heat, sparks, open flames, and other ignition sources.[1][2][8]
- Protect from direct sunlight and light exposure to prevent degradation.[1][7][10]
- Ensure the container is grounded and bonded when transferring material to prevent static discharge.[1][8]

Q4: What chemicals and materials are incompatible with **1-iodo-2-methylpropane**?

A4: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous or explosive reactions.[1][7][10][11] It is also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[12]

Q5: What is the first aid procedure for accidental exposure?

A5: Immediate action is required in case of exposure:

- Inhalation: Remove the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
- Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1]
- Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, get medical advice.[1]
- Ingestion: Do NOT induce vomiting.[1] If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical attention.[2]

Q6: How should I handle a small chemical spill?

A6: For a minor spill (<500 ml) that you are trained and comfortable to handle:

- Eliminate all ignition sources (no smoking, sparks, flames, or hot surfaces).[12]
- Ensure the area is well-ventilated, preferably within a chemical fume hood.
- Wear the appropriate PPE as described in Q2.
- Contain the spill by spreading an inert, non-combustible absorbent material (e.g., sand, silica gel, vermiculite) over the liquid, starting from the edges and working inwards.[1][12][13]
- Use non-sparking tools to collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][13]
- Clean the spill area with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[14]

Q7: When does a spill become a major incident requiring emergency response?

A7: A spill should be considered a major incident if it involves a large quantity (>500 ml), occurs in a public area, presents a fire or explosion hazard, involves a highly toxic substance, or if you are not trained or equipped to handle it.[13][15][16] In such cases, evacuate the area immediately, alert others, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[14][17]

Q8: How must I dispose of waste **1-iodo-2-methylpropane** and contaminated materials?

A8: All waste containing **1-iodo-2-methylpropane** is classified as hazardous waste.[7]

- Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated, properly sealed, and labeled hazardous waste container.[1][13][18]
- Do not dispose of this chemical down the drain or in regular trash.[1][18]
- Arrange for disposal through your institution's licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][8][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

Q1: My container of **1-iodo-2-methylpropane** has a pink or brownish tint. Is it still usable?

A1: Yes, it is often still usable, but with caution. Discoloration is common as **1-iodo-2-methylpropane** can decompose upon exposure to air and light, releasing free iodine (I_2), which causes the color.[10] Many commercial grades are sold with a copper stabilizer to scavenge iodine.[3][8] For sensitive reactions like Grignard synthesis, the presence of impurities may be an issue. The liquid can sometimes be purified before use by washing with an aqueous solution of sodium bisulfite or sodium thiosulfate to remove iodine, followed by drying and distillation.[19]

Q2: I am attempting a reaction (e.g., Grignard formation), but it fails to initiate. What are the common causes?

A2: Failure of an organometallic reaction to start is a common issue. Check the following:

- Atmosphere and Glassware: Ensure your system is under an inert atmosphere (e.g., nitrogen or argon) and that all glassware was rigorously dried to remove any traces of water.
- Reagent Quality: The surface of the magnesium (if used) may be oxidized. Gently crushing it or using an activating agent (like a small crystal of iodine or 1,2-dibromoethane) can help initiate the reaction.
- Solvent Purity: The solvent (e.g., diethyl ether, THF) must be anhydrous. Using a freshly opened bottle or a properly dried and distilled solvent is critical.
- Concentration: Ensure the concentration of the alkyl halide is not too low, as this can make initiation difficult.

Q3: My reaction produced a significant amount of an unexpected side product, isobutylene. Why did this happen?

A3: This is likely due to an E2 (elimination) side reaction competing with your desired S_n2 (substitution) or organometallic formation pathway. **1-Iodo-2-methylpropane** is a primary alkyl halide, but the presence of a bulky, non-nucleophilic base or high reaction temperatures can favor elimination to form the alkene (isobutylene). To minimize this, use a strong, nucleophilic reagent and maintain the recommended reaction temperature.

Experimental Protocol Example: Preparation of Isobutylmagnesium Iodide

This protocol provides a method for a common experiment using **1-iodo-2-methylpropane**. Adherence to all safety precautions is mandatory.

Objective: To safely synthesize isobutylmagnesium iodide (a Grignard reagent) for use in subsequent reactions.

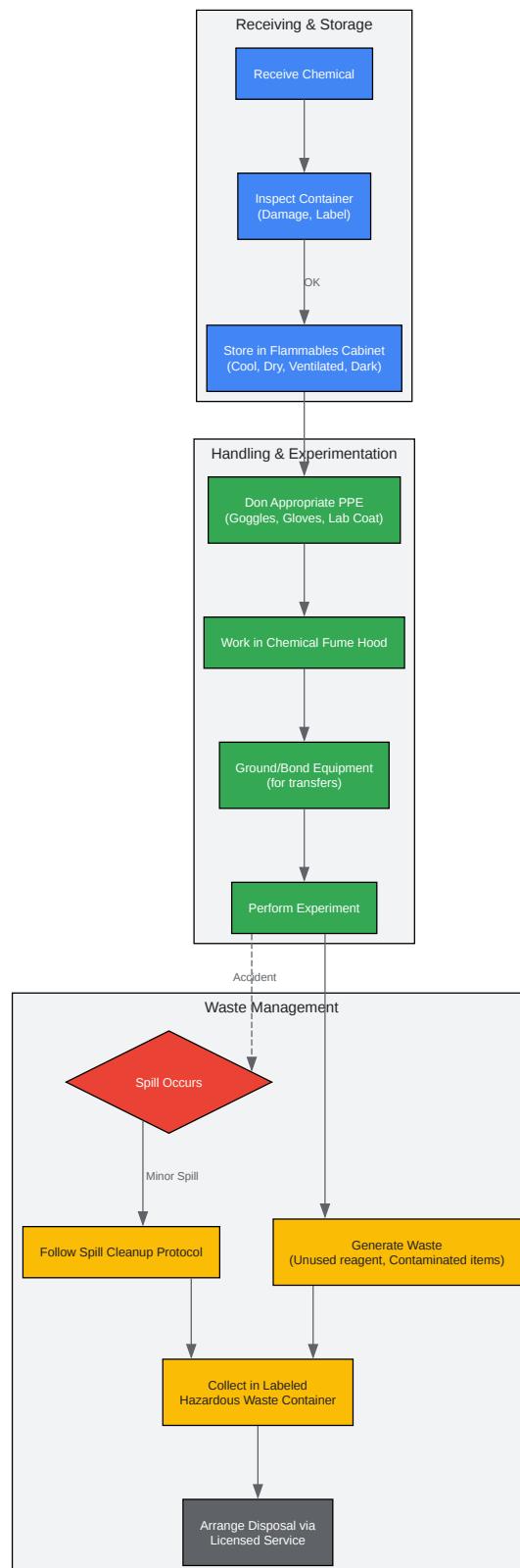
Materials:

- **1-Iodo-2-methylpropane**
- Magnesium turnings

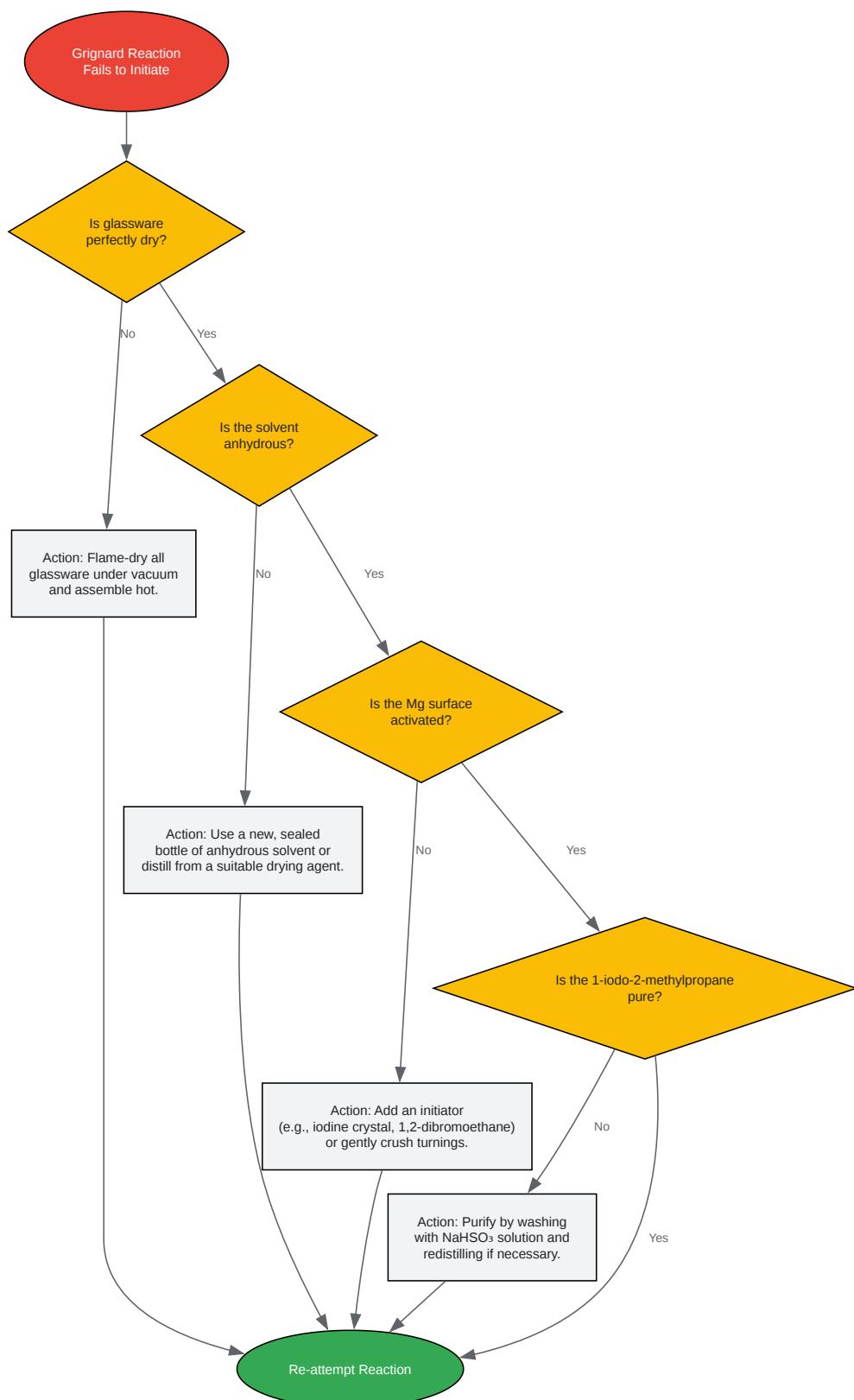
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Three-neck round-bottom flask, flame-dried
- Dropping funnel, flame-dried
- Reflux condenser with drying tube (e.g., filled with CaCl_2), flame-dried
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Heating mantle

Procedure:

- Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Add the magnesium turnings and a magnetic stir bar to the reaction flask.
- Initiation: Add a single small crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface. Allow the flask to cool.
- Reagent Preparation: In the dropping funnel, prepare a solution of **1-iodo-2-methylpropane** in anhydrous diethyl ether.
- Reaction Start: Add a small portion (~10%) of the **1-iodo-2-methylpropane** solution to the stirring magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If it does not start, gentle warming may be required.
- Addition: Once the reaction has started, add the remaining **1-iodo-2-methylpropane** solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath if necessary.


- Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.
- Use and Quenching: The prepared reagent should be used immediately. Any unused reagent must be quenched carefully by slowly adding it to a stirred solution of a proton source, such as saturated aqueous ammonium chloride, in an ice bath.

Waste Disposal:


- The quenched reaction mixture should be collected in a designated hazardous waste container.
- All glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
- Follow the disposal procedures outlined in the FAQ section.

Visualizations

The following diagrams illustrate key logical workflows for safety and troubleshooting.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and disposal of **1-iodo-2-methylpropane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. 1-Iodo-2-methylpropane(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-Iodo-2-methylpropane copper stabilizer, 97 513-38-2 [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 1-Iodo-2-methylpropane | CAS#:513-38-2 | Chemsoc [chemsoc.com]
- 6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]
- 7. fishersci.no [fishersci.no]
- 8. 1-Iodo-2-methylpropane | 513-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1-iodo-2-methylpropane [stenutz.eu]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. uoguelph.ca [uoguelph.ca]
- 15. jk-sci.com [jk-sci.com]
- 16. purdue.edu [purdue.edu]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. ethz.ch [ethz.ch]
- 19. 2-IODO-2-METHYLPROPANE | 558-17-8 [chemicalbook.com]

- To cite this document: BenchChem. [Handling and disposal of 1-iodo-2-methylpropane safely]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147064#handling-and-disposal-of-1-iodo-2-methylpropane-safely\]](https://www.benchchem.com/product/b147064#handling-and-disposal-of-1-iodo-2-methylpropane-safely)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com